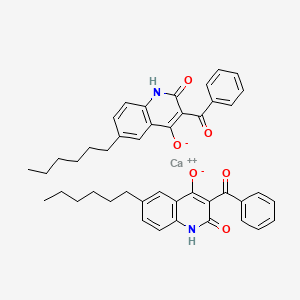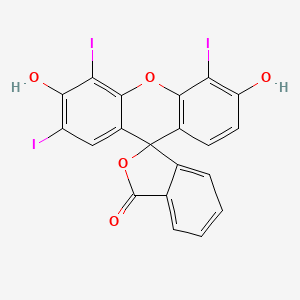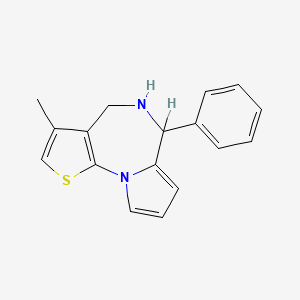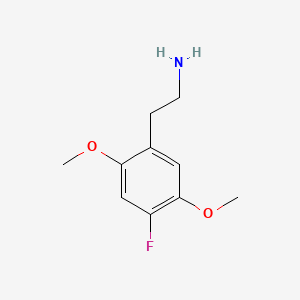
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride typically involves the reaction of quinoline derivatives with N,N-diethylaminoethyl chloride hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
Applications De Recherche Scientifique
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-5,8-dione derivatives: These compounds have similar structures and biological activities.
N,N-diethylaminoethyl chloride hydrochloride: This compound is used as a starting reagent in the synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
97634-02-1 |
|---|---|
Formule moléculaire |
C20H23ClN2 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
N-ethyl-N-[(4-phenylquinolin-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H22N2.ClH/c1-3-22(4-2)15-17-14-19(16-10-6-5-7-11-16)18-12-8-9-13-20(18)21-17;/h5-14H,3-4,15H2,1-2H3;1H |
Clé InChI |
PHPLDUNWIMTPMF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



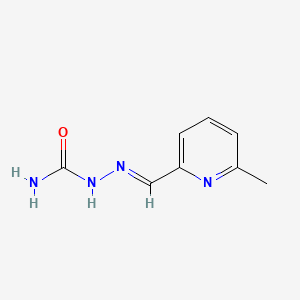

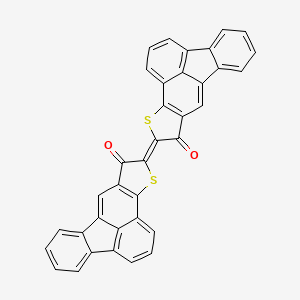
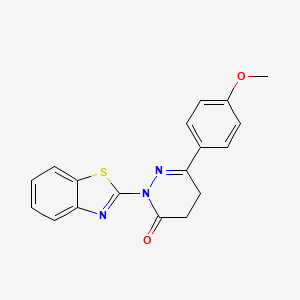

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
